1H and 13C NMR spectra data for 5-Chloro-4-iodopyrimidin-2-amine
1H and 13C NMR spectra data for 5-Chloro-4-iodopyrimidin-2-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-4-iodopyrimidin-2-amine
Introduction
5-Chloro-4-iodopyrimidin-2-amine is a polysubstituted heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1] The precise structural elucidation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework at the atomic level.[1][2]
Predicted ¹H and ¹³C NMR Spectral Data
The chemical environment of each nucleus in 5-Chloro-4-iodopyrimidin-2-amine is unique, influenced by the electronegativity and spatial arrangement of the nitrogen atoms in the pyrimidine ring and the chloro, iodo, and amine substituents. These influences dictate the chemical shifts (δ) observed in the NMR spectra.
Analysis of the Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be relatively simple, exhibiting two primary signals corresponding to the aromatic proton and the amine protons.
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Aromatic Proton (H6): The pyrimidine ring contains a single proton at the C6 position. This proton is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 8.0 - 8.5 ppm . Its deshielded character is a direct result of several factors:
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The inherent electron-withdrawing nature of the two adjacent nitrogen atoms in the aromatic ring.
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Anisotropic effects from the aromatic system.
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The inductive effects of the nearby halogen substituents. For comparison, the aromatic protons in the parent 2-aminopyrimidine appear at δ 8.28 ppm.[4] The presence of halogens at C4 and C5 is expected to modulate this shift.
-
-
Amine Protons (-NH₂): The two protons of the primary amine group at the C2 position are expected to produce a single, broad signal. This broadening is a characteristic feature of exchangeable protons (like those in -NH or -OH groups), which can undergo chemical exchange with each other or with trace amounts of water in the deuterated solvent.[5]
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The predicted chemical shift for these protons is typically in the range of δ 5.0 - 6.5 ppm .
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To definitively confirm this signal, a "D₂O shake" experiment can be performed. Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the amine protons will exchange with deuterium, causing the signal to significantly diminish or disappear entirely.[5]
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Analysis of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct map of the carbon framework. For 5-Chloro-4-iodopyrimidin-2-amine, four distinct signals are expected, corresponding to the four unique carbon atoms of the pyrimidine ring. Proton decoupling is typically employed to simplify the spectrum, resulting in each carbon appearing as a singlet.[3]
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C2 (Carbon bearing the -NH₂ group): This carbon is bonded to three nitrogen atoms (two within the ring, one from the amine group). This environment results in a significant downfield shift. The electron-donating resonance effect of the amino group is counteracted by the strong electronegativity of the adjacent ring nitrogens. This carbon is predicted to appear around δ 160 - 163 ppm .
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C4 (Carbon bearing the Iodo group): The "heavy atom effect" of iodine typically shields the directly attached carbon, shifting its signal upfield compared to other halogens like chlorine or bromine. However, its position adjacent to a ring nitrogen will still place it significantly downfield. The predicted chemical shift is in the range of δ 95 - 105 ppm .
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C5 (Carbon bearing the Chloro group): The electronegative chlorine atom will deshield this carbon, but less so than a nitrogen atom would. Its chemical shift is predicted to be in the region of δ 115 - 125 ppm .
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C6 (Carbon bearing the Hydrogen): This carbon is directly bonded to a proton and is situated between a nitrogen and a carbon atom. Its signal is expected in the aromatic region, predicted to be around δ 155 - 158 ppm .
Summary of Predicted Spectral Data
The following table summarizes the anticipated NMR data for 5-Chloro-4-iodopyrimidin-2-amine, assuming a standard deuterated solvent like DMSO-d₆.
| ¹H NMR Data | ¹³C NMR Data | ||
| Position | Predicted Chemical Shift (δ, ppm) | Position | Predicted Chemical Shift (δ, ppm) |
| H6 | 8.0 - 8.5 (singlet) | C2 (-NH₂) | 160 - 163 |
| -NH₂ | 5.0 - 6.5 (broad singlet) | C4 (-I) | 95 - 105 |
| C5 (-Cl) | 115 - 125 | ||
| C6 (-H) | 155 - 158 |
Visualizing Molecular Structure and NMR Correlations
A clear visualization of the molecular structure is essential for correlating the predicted NMR signals with specific atoms. The following diagram, generated using Graphviz, illustrates the atomic numbering and key structural features of 5-Chloro-4-iodopyrimidin-2-amine.
Caption: Molecular structure of 5-Chloro-4-iodopyrimidin-2-amine.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR spectra, a standardized experimental protocol is crucial. The following methodology outlines the key steps from sample preparation to data processing.
Sample Preparation
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Massing: Accurately weigh approximately 5-10 mg of solid 5-Chloro-4-iodopyrimidin-2-amine.
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Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good first choice for nitrogen-containing heterocycles due to its high solubilizing power. Chloroform-d (CDCl₃) is another common option. The choice of solvent can influence chemical shifts.[5][6]
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Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent within a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, use gentle warming or sonication to achieve a clear, homogeneous solution. Particulate matter should be removed by filtration to avoid poor spectral quality.[7]
Instrument Setup and Calibration
-
Insertion: Carefully insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning before placing it into the NMR spectrometer's magnet.[7]
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Locking: The instrument's software will lock onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.[7]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. This involves adjusting a series of electromagnetic coils to produce sharp, symmetrical peaks, which is essential for resolving fine coupling details and accurate integration.[7]
-
Tuning and Gain Adjustment: The probe must be tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C). The receiver gain is then adjusted to optimize the signal intensity without overloading the detector.[7]
Data Acquisition Workflow
The following diagram illustrates the logical flow for acquiring standard 1D NMR spectra.
Caption: Standard workflow for NMR sample analysis.
Data Processing
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Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.
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Correction: The spectrum is then subjected to phase and baseline corrections to ensure that all peaks are upright and the baseline is flat.[3]
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Referencing: The chemical shift axis (ppm) is calibrated using the known signal of a reference standard, typically the residual solvent peak or tetramethylsilane (TMS).
-
Analysis: Finally, the signals are integrated to determine the relative number of protons, and the peak positions (chemical shifts) are recorded.[8]
References
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- ACS Publications. (2025). Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases. Journal of the American Chemical Society.
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- Cmoch, P., et al. (2015).
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- ChemicalBook. (n.d.). 4-chloro-5-iodopyriMidin-2-aMine(3993-80-4) 1H NMR spectrum.
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- Ravoof, A., et al. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2020(3), M1149.
- InTechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Benchchem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds.
- Rittner, R., et al. (2019).
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
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- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- N/A. (n.d.). 1H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.
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